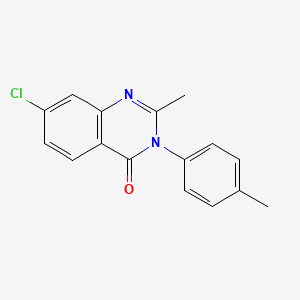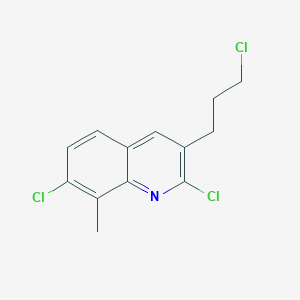
(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol is a complex organic compound that features an indole moiety, a silyl group, and a phenylmethanol group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the silyl group in this compound adds unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to silylation using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine . Finally, the phenylmethanol group is introduced through a Grignard reaction or a similar nucleophilic addition reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions . The silyl group can enhance the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution . The phenylmethanol group may contribute to the compound’s overall biological activity by interacting with additional molecular targets .
Comparaison Avec Des Composés Similaires
(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)amine: Similar structure but with an amine group instead of methanol.
(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness: The presence of the methanol group in (2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol provides unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its similar counterparts .
Propriétés
Formule moléculaire |
C18H21NOSi |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
[2-[dimethyl-(1-methylindol-5-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C18H21NOSi/c1-19-11-10-14-12-16(8-9-17(14)19)21(2,3)18-7-5-4-6-15(18)13-20/h4-12,20H,13H2,1-3H3 |
Clé InChI |
DRCNSSWLXMTSNY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)[Si](C)(C)C3=CC=CC=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
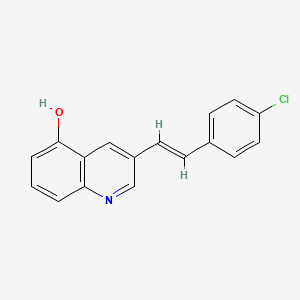

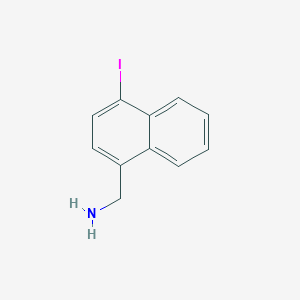

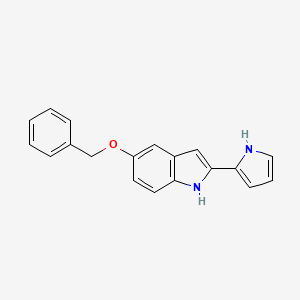
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
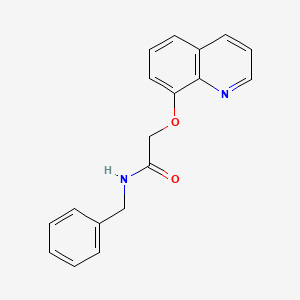
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
